molecular formula C17H15N5O2 B2597906 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097910-31-9

2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2597906
CAS No.: 2097910-31-9
M. Wt: 321.34
InChI Key: YJHAUERITKXRDM-UHFFFAOYSA-N
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Description

2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for drug development.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use the compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, as an anti-tubercular agent, it may inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.

    Isoniazid: Another anti-tubercular agent with a different mechanism of action but similar therapeutic use.

    Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.

Uniqueness

2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is unique due to its specific combination of a pyridine ring, pyrazine ring, and carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-24-17-13(3-2-6-21-17)16(23)22-11-14-15(20-10-9-19-14)12-4-7-18-8-5-12/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAUERITKXRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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